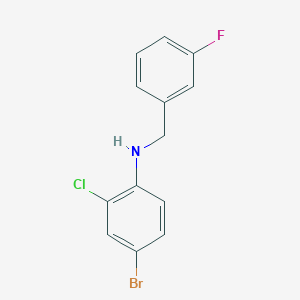

4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-chloro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClFN/c14-10-4-5-13(12(15)7-10)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWOECDBIBMAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chloro N 3 Fluorobenzyl Aniline and Analogous Structures

Precursor Synthesis Strategies for Halo-Substituted Anilines

The foundation for the target molecule is the 4-bromo-2-chloroaniline (B1269894) core. Its synthesis can be approached through two principal routes: the direct halogenation of a simpler aniline (B41778) derivative or the reduction of a pre-halogenated nitro-aromatic compound.

Synthesis of 4-Bromo-2-chloroaniline Scaffolds

The construction of the 4-bromo-2-chloroaniline scaffold is a critical step that requires precise control over regioselectivity to ensure the correct placement of the halogen substituents.

A common strategy for synthesizing 4-bromo-2-chloroaniline involves the direct halogenation of an aniline-based starting material. The powerful activating and ortho-, para-directing nature of the amino group (or a protected amide version) guides the electrophilic substitution.

One approach begins with 2-chloroaniline (B154045) as the substrate. The chlorine atom at position 2 directs incoming electrophiles, such as bromine, primarily to the para position (position 4) due to steric hindrance at the ortho positions. Several methods have been reported for this transformation. guidechem.com One documented method involves treating o-chloroaniline with potassium bromide in a mixture of acetic acid and water, using a zinc-aluminum layered double hydroxide (B78521) containing bromate (B103136) (ZnAl-BrO₃⁻-LDHs) to facilitate the reaction, yielding the desired product in 78% yield. guidechem.com Another modern approach utilizes photocatalysis, where 2-chloroaniline is reacted with sodium bromide in the presence of a photocatalyst under LED light irradiation, achieving an 85% yield. guidechem.com

A more elaborate, multi-step synthesis starting from aniline itself provides another route. researchgate.net This process involves the initial protection of the highly reactive amino group via acetylation to form acetanilide (B955). cram.com This temporary modification moderates the activating effect of the amine and prevents unwanted side reactions. The resulting acetanilide then undergoes electrophilic aromatic substitution, first with bromine to introduce the bromo group at the para position, forming 4-bromoacetanilide. researchgate.net Subsequently, this intermediate is subjected to chlorination, with the acetamido and bromo groups directing the chlorine atom to the ortho position (position 2), yielding 4-bromo-2-chloroacetanilide. The final step is the removal of the acetyl protecting group through acid-catalyzed hydrolysis to reveal the amino group, furnishing the final 4-bromo-2-chloroaniline product. researchgate.netchegg.com

Table 1: Synthesis of 4-Bromo-2-chloroaniline via Halogenation

| Starting Material | Key Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Chloroaniline | KBr, ZnAl-BrO₃⁻-LDHs, AcOH/H₂O | 4-Bromo-2-chloroaniline | 78% | guidechem.com |

| 2-Chloroaniline | NaBr, Photocatalyst, LED light | 4-Bromo-2-chloroaniline | 85% | guidechem.com |

An alternative synthetic pathway involves the reduction of a nitro group on an aromatic ring that already contains the desired halogen pattern. This method circumvents the need for direct halogenation of aniline itself. For instance, a synthetic route can begin with bromobenzene. youtube.com The first step is the nitration of bromobenzene, which produces a mixture of ortho and para isomers. The desired 1-bromo-4-nitrobenzene (B128438) is separated, often through methods like fractional distillation, taking advantage of differing physical properties. youtube.com

The isolated 1-bromo-4-nitrobenzene then undergoes reduction of the nitro group to an amine, yielding 4-bromoaniline. This reduction is a standard transformation in organic synthesis and can be achieved with various reducing agents, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine. youtube.com The final step is the selective chlorination of 4-bromoaniline. The potent activating NH₂ group directs the incoming chlorine electrophile to the ortho position, resulting in the final product, 4-bromo-2-chloroaniline. youtube.com

Synthesis of 3-Fluorobenzyl Halide Precursors

The second key component required for the final molecule is a 3-fluorobenzyl halide, typically 3-fluorobenzyl bromide. This reagent serves as the electrophile in the subsequent alkylation step. A prevalent method for its preparation is the bromomethylation of fluorobenzene (B45895). guidechem.comchemicalbook.com This reaction can be performed as a one-step process using reagents such as paraformaldehyde and a bromide source like potassium bromide or sodium bromide, facilitated by concentrated sulfuric acid. guidechem.com This approach directly installs the bromomethyl group onto the fluorobenzene ring to produce 3-fluorobenzyl bromide. guidechem.com

Table 2: Synthesis of 3-Fluorobenzyl Bromide

| Starting Material | Key Reagents | Product | Reference(s) |

|---|---|---|---|

| Fluorobenzene | Paraformaldehyde, NaBr, H₂SO₄ | 3-Fluorobenzyl bromide | guidechem.com |

| 3-Fluorobenzyl alcohol | Phosphorus tribromide (PBr₃) | 3-Fluorobenzyl bromide | nih.gov |

N-Alkylation and N-Arylation Approaches for Constructing the N-(3-fluorobenzyl)aniline Moiety

With both the nucleophilic aniline (4-bromo-2-chloroaniline) and the electrophilic benzyl (B1604629) halide (3-fluorobenzyl bromide) precursors in hand, the final step is to form the crucial carbon-nitrogen bond.

Direct N-Alkylation of Anilines with Benzyl Halides

The most straightforward method for constructing the N-(3-fluorobenzyl)aniline moiety is the direct N-alkylation of 4-bromo-2-chloroaniline with a 3-fluorobenzyl halide. This reaction is a classic example of a nucleophilic substitution (S_N2) reaction. pearson.com The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide and displacing the bromide ion. pearson.com

These reactions are typically carried out in the presence of a weak base to neutralize the hydrogen halide (HBr) that is formed as a byproduct. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). A significant challenge in N-alkylation is preventing over-alkylation, where the newly formed secondary amine reacts further with the benzyl halide to form a tertiary amine. psu.edu Using an excess of the aniline starting material can help to favor the desired mono-alkylation product. pearson.com The reaction can also be performed in various solvents, including ionic liquids, which can influence reaction times and selectivity. psu.edu

An alternative, highly effective method for forming the C-N bond is reductive amination. organic-chemistry.org This one-pot procedure involves reacting the amine (4-bromo-2-chloroaniline) with the corresponding aldehyde (3-fluorobenzaldehyde) to form an intermediate imine, which is then reduced in situ to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN). rsc.orgyoutube.com This method often provides high yields and excellent selectivity for the mono-alkylated product. rsc.org

Nucleophilic Substitution Reactions and Optimized Conditions

Direct N-alkylation via nucleophilic substitution is a fundamental method for forming C-N bonds. tsijournals.comyoutube.com In the context of synthesizing 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline, this would typically involve the reaction of 4-bromo-2-chloroaniline with a 3-fluorobenzyl halide (e.g., bromide or chloride). The aniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide, displacing the halide leaving group.

The reaction is generally facilitated by a base, which deprotonates the aniline to increase its nucleophilicity. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃), or stronger bases such as sodium hydride (NaH) for less reactive anilines. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being common. researchgate.netwikipedia.org

A significant challenge in this method is preventing over-alkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine. psu.edu Optimized conditions to favor mono-alkylation often involve using the amine as the limiting reagent, controlling the stoichiometry of the alkylating agent, and maintaining moderate reaction temperatures. psu.edu The use of ionic liquids as solvents has also been explored to improve selectivity, with results suggesting that anions with poor hydrogen-bond acceptor ability can enhance the selective formation of mono-alkylated products. psu.edu

Table 1: Optimized Conditions for Nucleophilic N-Alkylation of Anilines

| Aniline Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Outcome/Yield |

| Aniline | Alkyl Halides | CsF-Celite | CH₃CN | Reflux | Good yields of N-alkylated products researchgate.net |

| Aniline | Methyl Iodide | None | Ionic Liquid | 0-25 | Selective mono-alkylation psu.edu |

| Aniline | Benzyl Alcohol | Cu-Chromite | o-Xylene | 110 | N-phenylbenzylamine synthesized tsijournals.comtsijournals.com |

| Substituted Anilines | Benzyl Halide | Various bases | DMF, CH₃CN | Various | General method for secondary amines |

Catalytic Approaches in N-Alkylation

Modern catalytic methods provide an alternative to classical N-alkylation, often with improved efficiency and environmental considerations. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines using alcohols as the alkylating agents, producing only water as a byproduct. researchgate.netnih.gov

This process is typically catalyzed by transition metal complexes, with ruthenium (Ru) and iridium (Ir) being particularly effective. researchgate.netnih.gov The catalytic cycle involves the temporary oxidation of the alcohol (e.g., 3-fluorobenzyl alcohol) to an aldehyde by the metal catalyst. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the same metal catalyst (which had stored the hydrogen from the initial oxidation step) to yield the final secondary amine. tsijournals.com

These reactions tolerate a variety of functional groups, including halides (like chloro and bromo substituents) on the aniline ring. nih.gov Optimization often involves screening different metal complexes and bases, such as potassium tert-butoxide (tBuOK), at temperatures that can range from ambient to over 100°C, depending on the catalyst's activity. nih.gov

Table 2: Catalytic N-Alkylation of Anilines with Alcohols via Borrowing Hydrogen

| Amine Substrate | Alcohol Substrate | Catalyst System | Base | Temperature (°C) | Yield |

| p-Anisidine | Benzyl Alcohol | [Ru]-complex | tBuOK | 70 | 85% nih.gov |

| Aniline | Pentyl Alcohol | [Ru]-complex | tBuOK | 70 | 71% nih.gov |

| 4-Chloroaniline | Pentyl Alcohol | [Ru]-complex | tBuOK | 70 | High Yield nih.gov |

| Aniline Derivatives | Primary Alcohols | [Ir]-pincer complexes | Sub-stoichiometric base | 110 | Good selectivity researchgate.net |

Transition Metal-Catalyzed N-Arylation and N-Alkylation Strategies

Transition metal catalysis, particularly with palladium and copper, represents the most powerful and versatile approach for constructing C-N bonds in molecules like this compound. These methods allow for the coupling of aryl halides with amines under conditions that tolerate a wide array of functional groups.

Buchwald-Hartwig Amination Variants for Substituted Anilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for forming C(aryl)-N bonds. wikipedia.orgnumberanalytics.com For the target molecule, this reaction could theoretically be applied in two ways: coupling 4-bromo-2-chloroaniline with 3-fluorobenzyl bromide (an N-alkylation) or, more conventionally, coupling 4-bromo-2-chloro-N-benzylaniline's precursor amine (e.g. 4-bromo-2-chloroaniline) with an aryl halide. The reaction is renowned for its broad substrate scope and high functional group tolerance. wikipedia.orgrsc.org

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The success of the reaction heavily relies on the choice of phosphine (B1218219) ligand. Generations of increasingly effective ligands have been developed to handle more challenging substrates, such as electron-poor anilines or sterically hindered aryl chlorides. nih.gov Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) and bidentate phosphine ligands (e.g., BINAP, DPPF) are commonly used to enhance catalyst stability and promote the key reductive elimination step. wikipedia.orgyoutube.comnumberanalytics.com

Table 3: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Pd-Catalyst / Ligand | Base | Solvent | Outcome |

| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | First reliable system for primary amines wikipedia.org |

| Aryl Chlorides | Primary/Secondary Amines | Palladacycle / Bis(norbornyl)phosphine | NaOtBu | Toluene | High activity for deactivated chlorides thieme-connect.com |

| Aryl Halides | Ammonia (B1221849) Equivalents | Pd(0) / Josiphos-type ligand | Strong Base | Various | Direct coupling of ammonia achieved wikipedia.org |

| Heteroaromatic Halides | (H)N-Heterocycles | Pd(0) / Biaryl dialkylphosphines | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Expanded scope for weak N-nucleophiles nih.gov |

Ullmann-Type N-Arylation Reactions and Mechanistic Considerations

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder, and were limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

Modern Ullmann-type reactions utilize soluble copper(I) or copper(II) salts as catalysts, often in the presence of a ligand, which allows the reaction to proceed under significantly milder conditions. wikipedia.orgresearchgate.net The generally accepted mechanism for these C-N coupling reactions involves the interaction of the amine with an active Cu(I) species. mdpi.com This is followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, from which reductive elimination occurs to release the N-arylated product and regenerate the Cu(I) catalyst. researchgate.netmdpi.com

While primarily used for N-arylation, the principles of copper catalysis are also applied in N-alkylation contexts. The development of heterogeneous catalysts, where copper species are immobilized on supports, is an area of active research aimed at improving catalyst recyclability and performance. mdpi.comresearchgate.net

Copper-Catalyzed Cross-Coupling Methods for N-C Bond Formation

Beyond the traditional Ullmann reaction, copper catalysis encompasses a broader range of transformations for creating N-C bonds. These methods often provide a more cost-effective alternative to palladium-based systems. numberanalytics.com Copper-catalyzed N-alkylation of amines can be achieved using various alkylating agents, including alkyl halides and alcohols. tsijournals.comacs.org

For instance, copper-chromite has been used as a catalyst for the N-alkylation of aniline with benzyl alcohol under relatively low pressure and temperature conditions. tsijournals.comtsijournals.com Another innovative approach involves the copper-catalyzed coupling of amines with alkylborane reagents. acs.org Visible-light-induced, copper-catalyzed protocols have also emerged for the selective mono-alkylation of primary aliphatic amines with unactivated alkyl iodides at low temperatures, a transformation that is challenging to achieve with classical methods. acs.org Furthermore, mixed photocatalytic systems, such as those combining Cu/TiO₂ and Au/TiO₂, have been developed for the late-stage N-alkylation of complex amines with alcohols at ambient temperatures. nih.gov

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling is a broad and powerful field, with the Buchwald-Hartwig amination being its most prominent example. acs.org These methods have become indispensable for the synthesis of anilines and their derivatives due to their reliability, generality, and user-friendly conditions. acs.org The continual development of new ligands and palladium precatalysts has expanded the scope to include an extensive range of aryl halides (chlorides, bromides, iodides) and pseudohalides (triflates, tosylates) with primary and secondary amines. acs.orgacsgcipr.org

A primary challenge in coupling with primary amines is preventing the diarylation that leads to tertiary amines. acs.org The strategic selection of bulky ligands has been key to achieving high selectivity for the desired monoarylated product. nih.govacs.org The versatility of this chemistry is such that it is widely used in both academic research and industrial process chemistry for the large-scale manufacturing of pharmaceuticals. acs.org Beyond the standard coupling of amines and aryl halides, palladium catalysis has also been extended to more novel transformations, such as the Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts via the activation and cleavage of a C-N bond to form a new C-C bond, showcasing the diverse reactivity achievable with palladium. rsc.org

Multi-Component Reactions for N-Substituted Aniline Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach is prized in organic synthesis for its atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. bohrium.comrsc.org For the synthesis of N-substituted anilines and their analogs, MCRs provide a powerful alternative to traditional multi-step methods.

A notable example is the one-step, regioselective synthesis of 2-arylmethyl N-substituted anilines developed by Strauss and co-workers. acs.orgbeilstein-journals.org This reaction involves the combination of an aldehyde lacking an enolizable carbonyl function, cyclohex-2-enone (or a derivative), and a primary or secondary amine. acs.org The process is believed to proceed through the formation of key imine and enamine intermediates. acs.org Initially, the aldehyde and primary amine condense to form an imine, which then tautomerizes to an enamine. acs.org This enamine participates in a cascade of reactions with cyclohex-2-enone, ultimately leading to aromatization and the formation of the N-substituted aniline product. acs.orgnih.gov The versatility of this method allows for significant molecular diversity by simply varying the three core components. acs.org

Other significant MCRs for aniline synthesis include:

Gold-Catalyzed Three-Component Reaction: This method involves an auto-tandem catalytic cycle where a cationic gold catalyst facilitates the initial formation of a pyrrole (B145914), which then undergoes a Diels-Alder reaction and subsequent cleavage and aromatization to yield highly substituted anilines. bohrium.com

Povarov Reaction: In its MCR variant, an aniline, an aldehyde, and an olefin are used to construct tetrahydroquinoline systems, which are structurally related to N-substituted anilines. nih.gov

Metal-Free Three-Component Reaction: A method has been reported for synthesizing meta-substituted anilines by reacting substituted methylvinyl ketones, N-acylpyridinium salts, and various amines, showcasing a diversity-oriented approach without the need for metal catalysts. rsc.org

These MCRs, particularly those forming imine intermediates, represent a convergent and efficient pathway to N-substituted anilines analogous to this compound. acs.orgnih.gov

Table 1: Examples of Multi-Component Reactions for N-Substituted Aniline Synthesis

| Reaction Name/Type | Components | Key Intermediates | Product Class | Reference |

|---|---|---|---|---|

| Strauss MCR | Non-enolizable Aldehyde, Cyclohex-2-enone, Primary/Secondary Amine | Imine, Enamine | 2-Arylmethyl N-Substituted Anilines | acs.org, beilstein-journals.org |

| Gold-Catalyzed Tandem Reaction | (Varies), e.g., components forming a pyrrole and a dienophile | Pyrrole | Highly Substituted Anilines | bohrium.com |

| Povarov Reaction (MCR Variant) | Aniline, Aldehyde, Olefin | N-Arylimine | Tetrahydroquinolines | nih.gov |

| Metal-Free Pyridinium Salt MCR | Methylvinyl Ketone, N-Acylpyridinium Salt, Amine | (Not specified) | meta-Substituted Anilines | rsc.org |

Regioselectivity and Stereoselectivity in Synthesis of N-Substituted Anilines

The synthesis of complex molecules like this compound requires precise control over the arrangement of atoms. This control is categorized into regioselectivity—the preferential reaction at one position over another—and stereoselectivity—the preferential formation of one stereoisomer over another.

Control of Bromination and Chlorination Positions

The substitution pattern of the aniline ring in this compound necessitates a regiocontrolled halogenation strategy. The amino group (-NH₂) in aniline is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.com Direct halogenation of aniline often leads to poly-substitution, for instance, forming 2,4,6-tribromoaniline (B120722) upon reaction with bromine water. byjus.com To achieve the specific 4-bromo-2-chloro pattern, the reactivity and directing effects of the substituents must be carefully managed.

A classical and effective method involves the use of a protecting group for the amine functionality. researchgate.netyoutube.com The synthesis can be performed in a multi-step sequence:

Protection: Aniline is first reacted with acetic anhydride (B1165640) to form acetanilide. researchgate.net The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent multiple halogenations. chemistrysteps.com

Bromination: The acetanilide is then brominated. Due to the steric bulk of the acetamido group, the electrophile (Br⁺) is directed primarily to the less hindered para-position, yielding 4-bromoacetanilide. researchgate.netchemistrysteps.com

Chlorination: Subsequent chlorination of 4-bromoacetanilide places the chlorine atom at the 2-position (ortho to the activating acetamido group). researchgate.net

Deprotection: Finally, the acetamido group is hydrolyzed under acidic or basic conditions to reveal the amine, yielding the target precursor, 4-bromo-2-chloroaniline. researchgate.net

More contemporary methods offer more direct routes. The synthesis of 4-bromo-2-chloroaniline can begin with 2-chloroaniline. guidechem.com The existing chloro-substituent is a deactivating but ortho-, para-director. Bromination of 2-chloroaniline preferentially occurs at the para-position relative to the amino group, which is the most activated and sterically accessible site, to give the desired product. guidechem.com Specific protocols for this transformation include photocatalytic bromination using sodium bromide or oxidation using potassium bromide with a layered double hydroxide (LDH) agent. guidechem.com Another approach utilizes copper(II) halides in ionic liquids, which has been shown to achieve high yields and regioselectivity for the para-halogenation of unprotected anilines under mild conditions. nih.gov

Table 2: Selected Methods for Regiocontrolled Halogenation of Aniline Derivatives

| Starting Material | Reagent(s) | Key Strategy | Product | Reference |

|---|---|---|---|---|

| Aniline | 1. Acetic Anhydride 2. Br₂ 3. Cl₂ 4. H⁺/H₂O or OH⁻/H₂O | Amine protection/deprotection sequence | 4-Bromo-2-chloroaniline | researchgate.net |

| 2-Chloroaniline | NaBr, NaHSO₃, photocatalyst, H₂O/MeCN | Direct bromination of a substituted aniline | 4-Bromo-2-chloroaniline | guidechem.com |

| 2-Chloroaniline | KBr, ZnAl-BrO₃⁻-LDHs, AcOH/H₂O | Direct bromination using LDH oxidant | 4-Bromo-2-chloroaniline | guidechem.com |

| Aniline Derivatives | CuBr₂ or CuCl₂ in an ionic liquid | Para-selective halogenation using copper halides | para-Haloanilines | nih.gov |

Stereochemical Considerations in N-Alkylation

The final step in the synthesis of this compound is the N-alkylation of 4-bromo-2-chloroaniline, typically via reductive amination with 3-fluorobenzaldehyde (B1666160) or direct alkylation with a 3-fluorobenzyl halide. masterorganicchemistry.comresearchgate.net In the specific case of this target molecule, the N-alkylation step does not create a chiral center. The benzylic carbon is bonded to two hydrogen atoms (-CH₂-), and therefore, it is achiral. As a result, stereoisomers such as enantiomers or diastereomers are not formed, and stereoselectivity is not a consideration for this particular synthesis.

However, for the synthesis of analogous structures, stereochemistry can become a critical factor. Stereochemical issues arise if the N-alkylation process generates a new chiral center. This commonly occurs during reductive amination when an amine reacts with a prochiral ketone instead of an aldehyde. wikipedia.org

For example, if 4-bromo-2-chloroaniline were reacted with a ketone like 1-(3-fluorophenyl)ethan-1-one, the intermediate imine would have a substituted carbon atom. The subsequent reduction of the C=N double bond would create a chiral center at the benzylic carbon.

Without Chiral Control: Using a standard, achiral reducing agent such as sodium borohydride (B1222165) (NaBH₄) would lead to a racemic mixture, which is a 50:50 mixture of the two possible enantiomers (R and S). masterorganicchemistry.com

With Chiral Control: To synthesize a single enantiomer (an enantioselective synthesis), an asymmetric reaction is required. This can be achieved by using a chiral catalyst in conjunction with the reducing agent. nih.gov Such catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other, resulting in an enantiomerically enriched or enantiopure product. nih.govwikipedia.org

Therefore, while irrelevant for the synthesis of this compound itself, the principles of stereocontrol are fundamental in the synthesis of analogous chiral N-substituted anilines.

Table 3: Stereochemical Outcome of N-Alkylation via Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Product Chirality | Stereochemical Outcome |

|---|---|---|---|---|

| 4-Bromo-2-chloroaniline | 3-Fluorobenzaldehyde | Standard (e.g., NaBH₄) | Achiral | Not Applicable |

| 4-Bromo-2-chloroaniline | 1-(3-Fluorophenyl)ethan-1-one (Ketone) | Standard (e.g., NaBH₄) | Chiral | Racemic Mixture (50:50 of R/S enantiomers) |

| 4-Bromo-2-chloroaniline | 1-(3-Fluorophenyl)ethan-1-one (Ketone) | Standard Reductant + Chiral Catalyst | Chiral | Enantiomerically Enriched (e.g., >99% of one enantiomer) nih.gov |

Chemical Reactivity and Transformation of 4 Bromo 2 Chloro N 3 Fluorobenzyl Aniline

Reactivity of the Aromatic Halide Moieties

The aniline (B41778) ring of the molecule is substituted with both a bromine and a chlorine atom. The carbon-halogen bonds (C-Br and C-Cl) are key sites for reactions that form new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed processes. Generally, the C-Br bond is more reactive than the C-Cl bond in such transformations due to its lower bond dissociation energy. This difference in reactivity allows for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline, the aniline ring is substituted with an amino group (-NH-), which is a strong electron-donating group. This deactivates the ring towards nucleophilic attack, making standard SNAr reactions challenging. While analogous reactions on chloroanilines with potent nucleophiles like potassium phenylthiolate have been studied, the conditions are often demanding and may not be broadly applicable without further activation of the aromatic system. acs.org Therefore, direct displacement of the bromine or chlorine atoms via an SNAr mechanism is generally not a favored pathway for this molecule under typical conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for functionalizing aryl halides. nih.govorganic-chemistry.orgwikipedia.org The differential reactivity of the C-Br and C-Cl bonds (C-Br > C-Cl) can be exploited to achieve selective, stepwise functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. libretexts.orgyonedalabs.com It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. For this compound, the reaction can be tuned to selectively target the more reactive C-Br bond by careful choice of catalyst, ligands, and reaction conditions, leaving the C-Cl bond intact for subsequent transformations. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.gov It is an efficient method for synthesizing arylalkynes. As with the Suzuki coupling, the reaction would preferentially occur at the C-Br position, allowing for the introduction of an alkynyl moiety.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This method is used to form substituted alkenes. The reaction of this compound with an alkene like acrylonitrile (B1666552) would be expected to proceed at the C-Br bond, yielding a vinylated aniline derivative. acs.org Dehalogenation can sometimes be a competing side reaction, particularly with aryl bromides. beilstein-journals.org

| Reaction Type | Reagents & Conditions | Product Type | Selectivity |

| Suzuki-Miyaura | Ar'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | Biaryl or substituted aniline | High selectivity for C-Br bond cleavage over C-Cl. |

| Sonogashira | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne | High selectivity for C-Br bond cleavage. |

| Heck | Alkene (e.g., Styrene), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Vinylated aniline | Preferential reaction at the C-Br position. |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom in an organic halide is swapped with a metal, typically lithium or magnesium. wikipedia.org This transformation converts the relatively unreactive aryl halide into a highly nucleophilic organometallic species, which can then react with a wide variety of electrophiles. ias.ac.in

The rate of exchange follows the trend I > Br > Cl, meaning that the bromine atom in this compound can be selectively exchanged. wikipedia.org Reaction with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would generate an aryllithium intermediate at the C4 position. tcnj.edu This intermediate is a powerful nucleophile and can be used to introduce various functional groups by quenching the reaction with an appropriate electrophile (e.g., H₂O, CO₂, aldehydes, alkyl halides). A potential complication is the presence of the acidic N-H proton, which may require the use of excess organolithium reagent or a combination of reagents like i-PrMgCl and n-BuLi to manage both deprotonation and halogen exchange. nih.gov

Transformations Involving the N-H Bond and Aromatic Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, allowing for the introduction of various substituents. wikipedia.org

On the Di-halogenated Aniline Ring: The regiochemical outcome of SEAr on the 4-bromo-2-chloroaniline (B1269894) ring is governed by the directing effects of the three existing substituents.

-NH-R Group: The secondary amine is a very strong activating group and an ortho, para-director.

-Br and -Cl Groups: Halogens are deactivating groups but are also ortho, para-directors.

The powerful activating and directing effect of the amino group dominates. The para position relative to the amine is occupied by the bromine atom. The two ortho positions are C2 (occupied by chlorine) and C6 (unoccupied). Therefore, electrophilic attack is strongly directed to the C6 position, which is ortho to the activating amino group and meta to the two deactivating halogens. Common SEAr reactions like nitration, sulfonation, or further halogenation would be expected to occur predominantly at this site. researchgate.net

On the 3-Fluorobenzyl Ring: The fluorobenzyl ring can also undergo electrophilic aromatic substitution, although it is less activated than the aniline ring.

-F Group: Fluorine is a deactivating group but an ortho, para-director.

-CH₂-NH-Ar Group: This alkylamine substituent is an activating group and an ortho, para-director.

The directing effects of both groups are synergistic. The positions ortho (C2, C4) and para (C6) to the -CH₂- group are activated. The fluorine at C3 directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6). Consequently, electrophilic substitution on this ring would likely yield a mixture of isomers, with substitution favored at the C2, C4, and C6 positions.

Oxidation: The secondary amine group is susceptible to oxidation. The oxidation of N-benzylanilines can lead to different products depending on the oxidant and reaction conditions. rsc.orgacs.org

Oxidation to Imines: With oxidants like manganese dioxide or hypohalites in alkaline solution, N-benzylanilines can be oxidized to the corresponding imines (specifically, benzylideneanilines). rsc.orgacs.org This involves the loss of two hydrogen atoms, one from the nitrogen and one from the benzylic carbon.

N-Oxidation: Microsomal oxidation of N-benzylanilines can lead to N-debenzylation or N-oxidation, forming products like nitrones or N-hydroxy derivatives. nih.gov The oxidation of N-benzyl-N-methylhydroxylamines to nitrones has been studied, suggesting a pathway involving electron transfer from the nitrogen to the oxidant. rsc.org

Reduction: Reduction reactions can target the halogen substituents or the aromatic rings.

Catalytic Hydrogenation: Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), the C-Br and C-Cl bonds can be reductively cleaved (hydrodehalogenation). The C-Br bond is generally more easily reduced than the C-Cl bond. This allows for selective removal of the bromine atom under milder conditions, or both halogens under more forcing conditions.

Ring Reduction: The reduction of the aromatic rings to form cyclohexyl derivatives requires very harsh conditions (high pressure, high temperature, and potent catalysts like rhodium or ruthenium) and is generally a less common transformation for this class of compounds.

Derivatization Strategies via the Secondary Amine

The secondary amine in this compound is a key site for derivatization, allowing for the synthesis of a diverse range of analogues. Standard reactions targeting secondary amines, such as acylation, sulfonylation, and further alkylation, are applicable to this scaffold. These transformations are crucial for modifying the molecule's properties for various applications in synthetic chemistry.

Acylation: The reaction of the secondary amine with acylating agents like acyl chlorides or acid anhydrides yields N-acyl derivatives. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. pearson.comderpharmachemica.com The introduction of an acyl group can serve as a protective strategy in multi-step syntheses or be used to introduce new functionalities. pearson.com For instance, reacting the title compound with acetyl chloride would yield N-(4-bromo-2-chlorophenyl)-N-(3-fluorobenzyl)acetamide. The reaction conditions can be optimized using different solvents and phase transfer catalysts to achieve high yields. derpharmachemica.com

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, converts the secondary amine into a sulfonamide. cbijournal.comsemanticscholar.org Sulfonamides are a significant class of compounds in medicinal chemistry. The reaction is generally efficient for both primary and secondary amines, although less nucleophilic anilines may require specific conditions. cbijournal.comnih.gov

Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved using alkyl halides or through reductive amination protocols. For example, reductive alkylation using an aldehyde in the presence of a reducing agent provides a route to N-alkylated products. researchgate.net Alkylation of diarylamines can also be accomplished using olefins in the presence of an acidic clay catalyst. google.com

The following table summarizes common derivatization strategies for the secondary amine of this compound.

Rearrangement Reactions Involving N-Substituted Anilines and Related Systems

N-substituted anilines and related aromatic systems are known to undergo several types of rearrangement reactions, often leading to structurally complex and valuable products. These transformations, which include domino and Smiles rearrangements, involve intramolecular migrations of substituents and are powerful tools in synthetic organic chemistry.

Domino Rearrangements and Their Mechanistic Insights

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. In the context of N-substituted anilines, these rearrangements can lead to the efficient synthesis of multi-substituted aromatic compounds. tohoku.ac.jpchemeurope.com

A notable example is the copper-catalyzed domino rearrangement of N-methoxyanilines bearing an ortho-alkyl group. tohoku.ac.jpbohrium.com Mechanistic studies suggest this transformation proceeds through an initial bohrium.comresearchgate.net-rearrangement of the methoxy (B1213986) group, which is then followed by a bohrium.comcdnsciencepub.com-rearrangement of the ortho-alkyl group to the meta position. bohrium.comresearchgate.netnih.gov The entire sequence is promoted by a cationic copper catalyst. researchgate.netnih.gov This type of reaction demonstrates how a cascade of rearrangements can be initiated to achieve significant molecular restructuring in a single synthetic operation. tohoku.ac.jpbohrium.com While this specific example involves an N-methoxy group, the principles of domino rearrangements could potentially be applied to systems like this compound under appropriate catalytic conditions to achieve novel structural diversification.

The proposed mechanism for such a copper-catalyzed domino reaction involves several key steps:

Catalyst Coordination: A cationic copper catalyst coordinates to the N-alkoxy aniline substrate.

bohrium.comresearchgate.net-Rearrangement: The N-O bond is cleaved, followed by the migration of the alkoxy group to the ortho position of the aniline ring.

bohrium.comcdnsciencepub.com-Rearrangement: The catalyst then facilitates a semipinacol-type bohrium.comcdnsciencepub.com-migration of the ortho substituent to the adjacent meta position. bohrium.com

Aromatization: The final step involves aromatization to yield the multi-substituted aniline product.

Smiles Rearrangements in N-Substituted Aniline Synthesis

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.comcdnsciencepub.commanchester.ac.uk It is a powerful method for forming C-N bonds and is particularly useful in the synthesis of N-substituted anilines from other precursors, such as phenols. derpharmachemica.comresearchgate.net The general mechanism involves a nucleophile tethered to an aromatic ring, which displaces a leaving group through an ipso-substitution, proceeding via a spirocyclic Meisenheimer intermediate. cdnsciencepub.commanchester.ac.ukresearchgate.net

A related and synthetically important variant is the Truce-Smiles rearrangement, where the attacking nucleophile is a carbanion. cdnsciencepub.comcdnsciencepub.com This reaction facilitates an X→C aryl migration. cdnsciencepub.com The success of these rearrangements often depends on the electronic nature of the aromatic ring; electron-withdrawing groups are typically required to activate the ring towards nucleophilic attack. rsc.orgrsc.org However, reactions have also been observed on rings with multiple, weakly deactivating groups like halogens. rsc.org

The Smiles rearrangement can be incorporated into tandem reaction sequences. For example, a Truce-Smiles rearrangement can be followed by the extrusion of sulfur dioxide, a sequence that is synthetically useful for creating biaryl linkages. researchgate.net Such strategies highlight the versatility of the Smiles rearrangement in constructing complex molecular architectures from simpler N-substituted aromatic precursors. derpharmachemica.com

Stability and Degradation Pathways (Chemical, not Environmental/Safety)

The chemical stability of this compound is influenced by the robustness of its various components: the halogenated aniline ring, the secondary amine linkage, and the fluorinated benzyl (B1604629) group. Degradation can occur under specific chemical conditions, such as strong oxidation or extreme pH, leading to the cleavage of C-N or C-halogen bonds.

One significant chemical degradation pathway for aniline derivatives is oxidation. Anodic oxidation, for example, can lead to a variety of products through coupling reactions. acs.orgnih.gov The oxidation of N-alkylanilines can generate radical cations as initial intermediates. nih.govtsijournals.com These reactive species can then undergo head-to-tail or tail-to-tail coupling to form substituted diphenylamines and benzidines, respectively. acs.orgtsijournals.com Under certain oxidative conditions, further reactions can lead to the formation of quinone-type structures or even ring-cleavage products. acs.orgnih.gov The specific pathway is highly dependent on reaction conditions such as the solvent, electrolyte, and the nature of the substituents on the aniline ring. acs.orgtsijournals.com The presence of electron-releasing or electron-withdrawing groups can significantly influence the stability of the intermediate radical cations and thus direct the course of the degradation. organic-chemistry.orgacs.org

The C-N bond of the secondary amine can be susceptible to cleavage under harsh hydrolytic conditions (strong acid or base at elevated temperatures), although it is generally stable under neutral conditions. The halogen substituents (bromine and chlorine) on the aniline ring are relatively stable but can be susceptible to nucleophilic substitution or reductive dehalogenation under specific, often forcing, reaction conditions, such as those involving certain transition metal catalysts. The C-F bond on the benzyl ring is exceptionally strong and typically the most resistant to cleavage among the halogens.

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search for the chemical compound this compound, detailed experimental spectroscopic data required for a thorough structural and analytical characterization is not publicly available. This absence of information precludes the creation of a detailed scientific article as per the specified requirements.

The inquiry sought to populate a detailed article outline focusing on advanced spectroscopic characterization and structural elucidation of this compound. The required sections included in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H, ¹³C, and ¹⁹F NMR—as well as two-dimensional techniques such as COSY, HMQC, and HMBC. Furthermore, a detailed examination of its mass spectrometry (MS) profile, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry for fragmentation pathway elucidation, was requested.

Searches conducted using the compound's name and its Chemical Abstracts Service (CAS) number, 1098346-24-7, did not yield any publications or database entries containing the specific NMR and MS data necessary to fulfill the request. While the compound is listed by some chemical suppliers, the actual analytical data is not provided in a publicly accessible format. The available search results were primarily for the precursor compound, 4-Bromo-2-chloroaniline, which does not provide the necessary information for the final product.

Without access to the primary spectroscopic data, any attempt to generate the requested article would be based on speculation and would not meet the standards of scientific accuracy and detailed research findings. Therefore, the creation of an article with the specified in-depth analysis is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. Raman spectroscopy involves scattering monochromatic light from a laser; the resulting inelastically scattered light provides information about the vibrational modes. For a non-linear molecule, (3N-6) fundamental vibrations are expected, where N is the number of atoms. All fundamental vibrations of 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline would be active in both IR and Raman spectroscopy, as the molecule possesses no significant symmetry (C1 point group).

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the 4-bromo-2-chloroaniline (B1269894) moiety and the 3-fluorobenzyl group. The assignments for key functional groups are predicted based on data from analogous compounds like 4-chloro-2-bromoaniline and other substituted anilines.

N-H and C-H Vibrations: The N-H stretching vibration is expected to appear as a sharp band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations from both phenyl rings are anticipated in the 3000–3100 cm⁻¹ range, while the aliphatic C-H stretching modes of the methylene (-CH₂-) bridge will likely appear between 2850 and 3000 cm⁻¹.

C=C and C-N Vibrations: The C=C stretching vibrations within the aromatic rings are characteristic and typically produce several bands in the 1430–1650 cm⁻¹ region. The C-N stretching vibration of the secondary amine is expected around 1250-1350 cm⁻¹.

Halogen Vibrations (C-X): The vibrations involving the carbon-halogen bonds occur at lower frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, and the C-Br stretching vibration appears at an even lower frequency, typically between 500 and 600 cm⁻¹.

Bending Vibrations: In-plane and out-of-plane bending vibrations for N-H and C-H groups, as well as ring deformation modes, will populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table provides a summary of the predicted vibrational band assignments for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretching | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching | 2850 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretching | 1430 - 1650 | Strong to Medium |

| C-N Stretching | 1250 - 1350 | Medium |

| C-F Stretching | 1000 - 1400 | Strong |

| C-Cl Stretching | 600 - 800 | Strong to Medium |

| C-Br Stretching | 500 - 600 | Strong to Medium |

This table is generated based on theoretical principles and data from analogous compounds.

In modern spectroscopic analysis, quantum chemical calculations are routinely used to support and clarify experimental findings. Density Functional Theory (DFT), particularly with the B3LYP functional, has proven effective for predicting the vibrational frequencies of aniline (B41778) and its derivatives.

For a molecule like this compound, the process would involve:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation using a suitable basis set, such as 6-311++G(d,p).

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors.

Scaling: To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using specific scaling factors. For instance, studies on similar halo-anilines have successfully used scaling factors around 0.96 for the B3LYP method.

This computational approach allows for a detailed assignment of each vibrational mode and provides a powerful tool for confirming the structure of the synthesized compound by comparing the calculated spectrum with the experimental IR and Raman data.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

The crystal packing of this compound would be governed by a combination of non-covalent interactions. Analysis of crystal structures of related compounds such as 4-bromo-2-chloroaniline and N-benzylaniline provides insight into the likely interactions.

Hydrogen Bonding: The secondary amine group (N-H) is a potent hydrogen bond donor. It is highly probable that the crystal structure would feature N-H···N intermolecular hydrogen bonds, linking molecules into chains or sheets. The N···N distance for such a bond is typically observed in the range of 3.1 to 3.2 Å.

Halogen Bonding: Halogen atoms (Br, Cl, F) can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophiles. Given the presence of multiple halogen atoms, interactions such as C-Br···N or C-Cl···N could play a role in directing the crystal packing. Perhalogenated anilines, for example, are known to act as bifunctional donors for both hydrogen and halogen bonds. Weak N-H···Br hydrogen bonds have also been observed in the crystal structure of 4-bromo-2-chloroaniline.

The interplay of these interactions dictates the supramolecular architecture of the compound in the solid state.

| Interaction Type | Donor | Acceptor | Predicted Geometry/Distance |

| Hydrogen Bond | N-H | N | N···N ≈ 3.1 - 3.2 Å |

| Hydrogen Bond (weak) | N-H | Br | N···Br distance may vary |

| Halogen Bond | C-Br / C-Cl | N | Br/Cl···N < sum of vdW radii |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Interplanar distance ≈ 3.4 - 3.8 Å |

This table is generated based on crystallographic data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions are π→π* transitions associated with the conjugated systems of the phenyl rings.

The absorption spectrum of N-benzylaniline thin films shows high absorbance in the ultraviolet region. The presence of the aniline nitrogen atom with its lone pair of electrons (an auxochrome) and the halogen substituents on the aromatic rings will influence the precise wavelengths of maximum absorption (λ_max). The bromine, chlorine, and fluorine atoms are expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted N-benzylaniline due to their electron-donating and -withdrawing effects influencing the energy of the frontier molecular orbitals (HOMO and LUMO).

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra, including excitation energies and oscillator strengths. These calculations, performed on the optimized ground-state geometry, provide valuable insights into the electronic structure and help in the interpretation of the experimental UV-Vis spectrum. Studies on plasma-polymerized N-benzylaniline have determined optical band gaps from UV-Vis data, which is a key parameter for evaluating materials for optoelectronic applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional structure, its electronic charge distribution, and its spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for the analysis of medium-sized organic molecules. For a compound like 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline, DFT calculations, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.net This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(aniline)-N | ~1.40 |

| N-C(benzyl) | ~1.45 | |

| C-Br | ~1.91 | |

| C-Cl | ~1.75 | |

| C-F | ~1.36 | |

| Bond Angles (˚) | C(aniline)-N-C(benzyl) | ~125 |

| H-N-C | ~115 | |

| Dihedral Angle (˚) | Phenyl Ring 1 - N - C - Phenyl Ring 2 | ~70-90 |

Note: This table presents representative values based on DFT calculations of analogous molecules. Actual values would require specific computation for the title compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that provides a higher level of theory than standard DFT for calculating molecular energies and spectroscopic properties. While more computationally demanding, MP2 can offer more accurate predictions for electron correlation effects, which are important for describing non-covalent interactions and reaction energies.

These calculations are valuable for determining fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations (Representative Data)

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -5.8 | Electron-donating ability |

| LUMO Energy | ~ -0.9 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 | Chemical reactivity and stability |

Note: This table presents representative values based on calculations of analogous molecules. nih.govrsc.org Actual values would require specific computation for the title compound.

The flexibility of this compound is primarily due to the rotation around the C-N single bonds. A conformational analysis via a Potential Energy Surface (PES) scan is performed to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds). This is achieved by systematically rotating key dihedral angles—such as the C-C-N-C and C-N-C-C angles that define the orientation of the benzyl (B1604629) group relative to the aniline (B41778) ring—and calculating the energy at each step. The resulting PES plot maps energy versus the rotational angle, revealing the global and local energy minima which correspond to the most stable and metastable conformations, respectively. Understanding the preferred conformation is essential as the molecule's shape influences its interactions with other molecules.

Reactivity Predictions and Mechanistic Insights

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways and analyzing electronic distributions, it is possible to gain deep mechanistic insights.

The synthesis of this compound would likely involve the N-alkylation (specifically, N-benzylation) of 4-bromo-2-chloroaniline (B1269894) with a 3-fluorobenzyl halide. chemicalbook.comnih.govnih.gov Computational chemistry can be used to model the reaction mechanism of this nucleophilic substitution.

A transition state analysis involves locating the highest energy point along the reaction coordinate, known as the transition state (TS). The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. This type of analysis confirms the feasibility of a proposed synthetic route and can be used to understand how substituents on the reactants affect the reaction kinetics.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netnih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, arising from a high concentration of electrons. These are the most electron-rich areas, such as those around electronegative atoms (N, Cl, F) and are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, arising from a relative absence of electrons. These electron-poor areas, such as around the acidic hydrogen of the amine group, are susceptible to nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons. nih.govnih.gov The fluorine and chlorine atoms would also contribute to negative potential regions. Conversely, a prominent positive potential (blue) would be located on the hydrogen atom attached to the nitrogen. The MEP analysis provides a robust prediction of how the molecule will interact with other reagents, highlighting sites for hydrogen bonding and other noncovalent interactions that are crucial in chemical and biological processes. chemrxiv.orgrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, computational studies, often employing Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d,p) basis set, are used to determine these properties. The analysis shows that the electron density of the HOMO is predominantly located on the 4-bromo-2-chloroaniline ring, particularly on the nitrogen atom and the phenyl ring itself. This distribution suggests that this part of the molecule is the primary site for electrophilic attacks.

Conversely, the LUMO's electron density is mainly distributed over the 3-fluorobenzyl group. This indicates that the benzyl ring is the most probable region for receiving electrons in a nucleophilic attack. The presence of the electronegative fluorine atom on the benzyl ring contributes to the lowering of the LUMO energy level, enhancing its electron-accepting character.

The energy gap (ΔE) for this compound is a key parameter derived from FMO analysis. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated energy gap points towards a relatively stable molecular structure. These theoretical calculations are invaluable for predicting how the molecule will behave in various chemical environments.

Below is a table summarizing the calculated FMO properties for the compound.

| Parameter | Value (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.94 | Difference between LUMO and HOMO energies; indicates molecular stability and reactivity. |

QSAR and Cheminformatics Applications (Limited to Non-Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate a compound's chemical structure with its activity. While often used in drug discovery, QSAR and cheminformatics have broad applications in materials science, environmental science, and industrial chemistry for predicting properties like solubility, toxicity, and material performance. For this compound, these applications are explored in a non-biological framework.

In this context, various molecular descriptors can be calculated to build QSAR models. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic structure. For this compound, key descriptors include:

Molecular Weight: A fundamental descriptor affecting physical properties.

LogP (Octanol-Water Partition Coefficient): Predicts the hydrophobicity of the molecule, crucial for its behavior in different solvent systems and its potential use in material formulations.

Topological Polar Surface Area (TPSA): Measures the surface area of polar atoms, influencing properties like adhesion and interaction with surfaces in material science applications.

These descriptors can be used to predict the compound's performance as a component in synthetic materials, such as polymers or organic electronics. For instance, its high dipole moment and specific electronic properties derived from FMO analysis suggest it could be investigated as a dopant or additive in organic light-emitting diodes (OLEDs) or other semiconductor devices. Cheminformatics tools allow for the virtual screening of such compounds, predicting their suitability for specific industrial applications before undertaking costly and time-consuming laboratory synthesis.

The table below presents some of the key calculated descriptors for this compound relevant to non-biological QSAR studies.

| Descriptor | Calculated Value | Significance in Non-Biological Contexts |

| Molecular Weight | 338.62 g/mol | Basic physical property influencing diffusion and mass-related characteristics. |

| LogP | 5.21 | Indicates high hydrophobicity; suggests solubility in non-polar organic solvents and potential use in organic-phase applications. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low polarity suggests limited interaction with polar surfaces but good miscibility in non-polar matrices. |

| Dipole Moment | 3.12 D | A significant dipole moment suggests the material will interact with external electric fields, relevant for electronic materials applications. |

| Number of Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which can impact its packing in solid-state materials. |

Advanced Applications in Chemical Sciences and Materials Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Halogenated aromatic compounds, such as 4-Bromo-2-chloro-N-(3-fluorobenzyl)aniline, are recognized as crucial intermediates in the synthesis of bioactive substances. researchgate.net The strategic placement of bromo, chloro, and fluoro groups on the aniline (B41778) and benzyl (B1604629) rings offers multiple reactive sites for further chemical transformations. This makes it a valuable building block for constructing more complex molecules with desired chemical and physical properties.

The secondary amine linkage in this compound provides a key functional group for a variety of coupling reactions. For instance, similar N-substituted anilines can undergo reactions like the Suzuki cross-coupling, where the bromo substituent can be replaced with various aryl or vinyl groups, leading to the formation of diverse molecular scaffolds. mdpi.com This versatility allows chemists to introduce a wide range of functionalities, thereby creating a library of compounds for various applications.

Precursors for Heterocyclic Synthesis (e.g., Indoles, Benzothiazoles, Quinazolines)

Substituted anilines are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, which are integral to medicinal chemistry and drug discovery. The structure of this compound is well-suited for the construction of various heterocyclic ring systems.

Indoles: While direct synthesis of indoles from this specific compound is not extensively documented, the general principles of indole (B1671886) synthesis, such as the Batcho-Leimgruber indole synthesis, often utilize substituted anilines as starting materials. researchgate.net The presence of the N-benzyl group and the halogen substituents could be strategically employed in multi-step synthetic pathways to yield complex indole derivatives. For example, related carbohydrazides derived from substituted indoles have shown potential as antitumor agents. nih.gov

Benzothiazoles: The synthesis of benzothiazoles frequently involves the reaction of a substituted aniline with a source of sulfur. For example, fluoro-substituted benzothiazoles have been synthesized from starting materials like 4-fluoro-3-chloro aniline, which bears resemblance to the aniline core of the title compound. orientjchem.orgpsu.edu These synthetic routes often involve cyclization reactions that would incorporate the aniline nitrogen and a neighboring carbon into the newly formed heterocyclic ring. The resulting benzothiazole (B30560) derivatives are known to possess a range of pharmacological activities.

Quinazolines: Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of quinazolines often starts from anthranilic acid derivatives or substituted anilines. sciensage.infocbijournal.com For instance, 4-anilinoquinazoline (B1210976) derivatives have been explored as potent EGFR inhibitors. nih.gov The this compound moiety could potentially be elaborated into a quinazoline (B50416) core through established synthetic methodologies, such as condensation with a suitable one-carbon synthon followed by cyclization. The substituents on the aniline and benzyl rings would then be incorporated into the final quinazoline structure, influencing its biological profile. nih.govheteroletters.org

Chiral Auxiliary Precursors (if applicable to structural derivatives)

Currently, there is no specific information available in the scientific literature detailing the application of this compound or its immediate structural derivatives as chiral auxiliary precursors. The development of chiral auxiliaries typically requires specific structural features that can effectively control stereochemistry during a chemical reaction, and further research would be needed to explore this potential application.

Potential in Materials Science

The unique electronic and structural properties endowed by the halogen and benzyl substituents suggest that this compound and its derivatives could find applications in materials science.

Liquid Crystals and Organic Light-Emitting Diodes (OLEDs) (if applicable to similar substituted anilines)

The field of liquid crystals has seen the application of various aniline derivatives, particularly in the formation of Schiff bases. For example, 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)anilines are known to form liquid crystals. rsc.org While direct evidence for this compound is lacking, its structural similarity to these compounds suggests that it could be a precursor for novel liquid crystalline materials. The rigid aromatic rings and the potential for intermolecular interactions are key features for the formation of mesophases.

In the context of OLEDs, aniline derivatives are often used as building blocks for hole-transporting materials and emitters. The electronic properties of the molecule, which can be tuned by the halogen substituents, are critical for these applications. Further derivatization of this compound could lead to the development of new materials with tailored optoelectronic properties for use in OLED devices.

Azo Dyes and Pigments Chemistry

Azo compounds, characterized by the -N=N- linkage, are a significant class of dyes and pigments. The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. While this compound is a secondary amine, it could potentially be debenzylated to the corresponding primary aniline, 4-bromo-2-chloroaniline (B1269894). This primary aniline could then be diazotized and coupled to generate a variety of azo dyes. The resulting dyes would incorporate the 4-bromo-2-chlorophenyl moiety, which would influence their color and fastness properties. The synthesis of azo ligands from aniline derivatives for the formation of metal complexes has been reported, indicating a pathway for creating novel pigments. nih.gov

Polymer Chemistry Applications

Aniline and its derivatives are important monomers in the synthesis of conducting polymers, such as polyaniline. The polymerization of aniline can be achieved through chemical or electrochemical methods. The presence of substituents on the aniline ring, such as in this compound, would significantly affect the polymerization process and the properties of the resulting polymer. The bromo and chloro substituents would influence the electronic properties and solubility of the polymer, while the N-benzyl group would impact its processability and morphology. While research on the polymerization of this specific compound is not available, the broader field of substituted polyanilines suggests that it could be a candidate for creating novel functional polymers with tailored properties for applications in sensors, antistatic coatings, and corrosion inhibition.

Applications in Agrochemical Development (Focusing on Chemical Synthesis of Intermediates)

The chemical scaffold of this compound represents a confluence of functionalities that are of significant interest in the design and synthesis of modern agrochemicals. While direct, publicly available research detailing the extensive use of this specific molecule in commercial agrochemical synthesis is limited, its constituent parts—a halogenated aniline and a fluorinated benzylamine (B48309) moiety—are prevalent in a variety of active ingredients, particularly in the fungicide and insecticide sectors. This section will explore the compound's role as a key intermediate in the synthesis of advanced agrochemical compounds, drawing on established synthetic routes for structurally related molecules.

The primary application of this compound in agrochemical research lies in its use as a sophisticated building block for creating complex molecules with desired biological activities. The presence of bromine, chlorine, and fluorine atoms in the structure is particularly noteworthy, as halogenated compounds play a crucial role in the efficacy and metabolic stability of many pesticides.

Role in the Synthesis of Pyrazole (B372694) Carboxamide Fungicides

One of the most significant classes of modern fungicides is the pyrazole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides are vital in controlling a wide range of fungal pathogens in various crops. The synthesis of many pyrazole carboxamide fungicides involves the condensation of a pyrazole carboxylic acid derivative with a substituted aniline.

In this context, this compound can serve as the aniline component in the synthesis of novel pyrazole carboxamide fungicides. The general synthetic approach is outlined below:

Table 1: Generalized Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Pyrazole-4-carbonyl chloride | Triethylamine, Dichloromethane, Room Temperature | N-(4-bromo-2-chlorophenyl)-N-(3-fluorobenzyl)pyrazole-4-carboxamide |

Contribution to the Development of Novel Diphenylamine (B1679370) Fungicides

Diphenylamine derivatives have a long history in agriculture, initially as post-harvest treatments for fruits and more recently as the basis for new fungicide development. The synthesis of substituted diphenylamines often involves the coupling of an aniline with a substituted phenyl ring.

This compound can be utilized in Ullmann condensation or Buchwald-Hartwig amination reactions to create highly substituted diphenylamine intermediates. These intermediates are valuable precursors for agrochemicals that target fungal pathogens resistant to other classes of fungicides.

Table 2: Synthesis of a Substituted Diphenylamine Intermediate

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Substituted Phenylboronic Acid | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Toluene, 100°C | Substituted N-(4-bromo-2-chlorophenyl)-N-(3-fluorobenzyl)aniline |